molecular formula C26H30N4O4 B7702963 3,4,5-triethoxy-N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide

3,4,5-triethoxy-N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No.: B7702963
M. Wt: 462.5 g/mol
InChI Key: DOMAWABPOWYJAC-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines the quinoline and pyrazole moieties, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a suitable diketone precursor.

    Attachment of the Benzamide Group: The final step involves the coupling of the quinoline-pyrazole intermediate with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the quinoline or pyrazole rings.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the benzamide or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

3,4,5-triethoxy-N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved can vary depending on the specific biological context and the target cells or tissues.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and hydroxychloroquine, which are used as antimalarial agents.

    Pyrazole Derivatives: Such as celecoxib, a nonsteroidal anti-inflammatory drug.

Uniqueness

3,4,5-triethoxy-N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide is unique due to its combined quinoline and pyrazole structure, which imparts distinct biological activities. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various research applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4/c1-6-30-25-19(13-17-12-10-11-16(5)22(17)27-25)24(29-30)28-26(31)18-14-20(32-7-2)23(34-9-4)21(15-18)33-8-3/h10-15H,6-9H2,1-5H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMAWABPOWYJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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